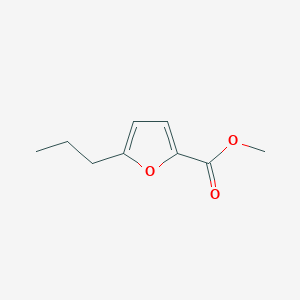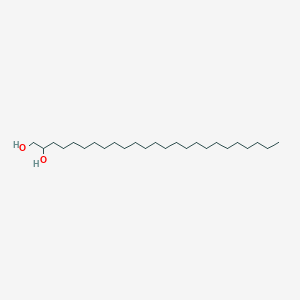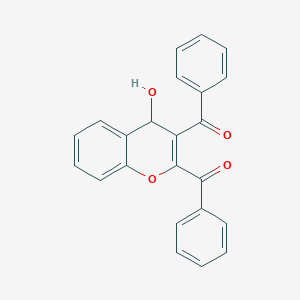![molecular formula C33H38O7 B14316213 4-Butylphenyl 4-{[4-(octyloxy)benzoyl]oxy}phenyl ethanedioate CAS No. 108802-36-4](/img/structure/B14316213.png)
4-Butylphenyl 4-{[4-(octyloxy)benzoyl]oxy}phenyl ethanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Butylphenyl 4-{[4-(octyloxy)benzoyl]oxy}phenyl ethanedioate is an organic compound with the molecular formula C36H46O6. This compound is known for its unique structural properties, which include a combination of aromatic rings and ester functional groups. It is used in various scientific research applications due to its chemical stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butylphenyl 4-{[4-(octyloxy)benzoyl]oxy}phenyl ethanedioate typically involves esterification reactions. One common method includes the reaction of 4-butylphenol with 4-(octyloxy)benzoyl chloride in the presence of a base such as pyridine. The resulting intermediate is then reacted with ethanedioic acid (oxalic acid) under acidic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Butylphenyl 4-{[4-(octyloxy)benzoyl]oxy}phenyl ethanedioate undergoes various chemical reactions, including:
Oxidation: The aromatic rings can undergo oxidation reactions to form quinones.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of quinones and carboxylic acids.
Reduction: Formation of alcohols and diols.
Substitution: Formation of nitro, halo, or other substituted aromatic compounds.
Applications De Recherche Scientifique
4-Butylphenyl 4-{[4-(octyloxy)benzoyl]oxy}phenyl ethanedioate is utilized in various scientific research fields, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the production of specialty chemicals and materials, such as liquid crystals and advanced polymers.
Mécanisme D'action
The mechanism of action of 4-Butylphenyl 4-{[4-(octyloxy)benzoyl]oxy}phenyl ethanedioate involves its interaction with specific molecular targets and pathways. The compound’s ester groups can undergo hydrolysis to release active intermediates that interact with cellular proteins and enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(Octyloxy)phenyl 4-butylbenzoate
- 4-Pentylphenyl 4-(octyloxy)benzoate
Uniqueness
4-Butylphenyl 4-{[4-(octyloxy)benzoyl]oxy}phenyl ethanedioate is unique due to its specific combination of functional groups and structural features. This uniqueness imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry.
Propriétés
Numéro CAS |
108802-36-4 |
|---|---|
Formule moléculaire |
C33H38O7 |
Poids moléculaire |
546.6 g/mol |
Nom IUPAC |
1-O-(4-butylphenyl) 2-O-[4-(4-octoxybenzoyl)oxyphenyl] oxalate |
InChI |
InChI=1S/C33H38O7/c1-3-5-7-8-9-10-24-37-27-18-14-26(15-19-27)31(34)38-29-20-22-30(23-21-29)40-33(36)32(35)39-28-16-12-25(13-17-28)11-6-4-2/h12-23H,3-11,24H2,1-2H3 |
Clé InChI |
BATBNSZOWAQBQS-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OC(=O)C(=O)OC3=CC=C(C=C3)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(Cyclohexanecarbonyl)sulfanyl]-N,N,N-trimethylethan-1-aminium iodide](/img/structure/B14316143.png)
![2-[(4-Chlorophenyl)methyl]-3,3-dimethylbutanoyl chloride](/img/structure/B14316148.png)

![3-[(Dimethylamino)methylidene]-1-methylpiperidine-2,6-dione](/img/structure/B14316160.png)
![Silane, trimethyl[2-(phenylmethyl)-2-propenyl]-](/img/structure/B14316161.png)
![2,2,3,3-Tetrafluoro-1,4-diazabicyclo[2.2.2]octane](/img/structure/B14316162.png)

![1-[(4-Methoxyphenyl)acetyl]pyrrolidin-2-one](/img/structure/B14316179.png)



![2-{[4-(Bromomethyl)phenoxy]methyl}oxirane](/img/structure/B14316209.png)

